molecular formula C16H17ClFNO2S B11502224 2-(Piperidin-1-yl)ethyl 3-chloro-4-fluoro-1-benzothiophene-2-carboxylate

2-(Piperidin-1-yl)ethyl 3-chloro-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B11502224
M. Wt: 341.8 g/mol
InChI Key: YLBBASRZJVLERT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-1-yl)ethyl 3-chloro-4-fluoro-1-benzothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. This compound features a piperidine moiety, which is a six-membered heterocycle containing one nitrogen atom, and is known for its significance in pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)ethyl 3-chloro-4-fluoro-1-benzothiophene-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products. The process may also include purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)ethyl 3-chloro-4-fluoro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

2-(Piperidin-1-yl)ethyl 3-chloro-4-fluoro-1-benzothiophene-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)ethyl 3-chloro-4-fluoro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-1-yl)ethyl 3-chloro-4-fluoro-1-benzothiophene-2-carboxylate: shares structural similarities with other benzothiophene derivatives and piperidine-containing compounds.

    Other Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents, such as 3-chloro-4-fluoro-1-benzothiophene-2-carboxylic acid.

    Piperidine-Containing Compounds: Compounds with piperidine moieties, such as piperidine-4-carboxylic acid and its derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. The presence of both chloro and fluoro substituents on the benzothiophene core, along with the piperidine moiety, may contribute to its distinct pharmacological properties and make it a valuable compound for scientific research and drug development .

Properties

Molecular Formula

C16H17ClFNO2S

Molecular Weight

341.8 g/mol

IUPAC Name

2-piperidin-1-ylethyl 3-chloro-4-fluoro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C16H17ClFNO2S/c17-14-13-11(18)5-4-6-12(13)22-15(14)16(20)21-10-9-19-7-2-1-3-8-19/h4-6H,1-3,7-10H2

InChI Key

YLBBASRZJVLERT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOC(=O)C2=C(C3=C(C=CC=C3S2)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.